molecular formula C8H14N2 B2438557 1-(Aminomethyl)cyclohexane-1-carbonitrile CAS No. 1513267-68-9

1-(Aminomethyl)cyclohexane-1-carbonitrile

Cat. No.: B2438557
CAS No.: 1513267-68-9
M. Wt: 138.214
InChI Key: ZFXSRXFFVQUSJG-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclohexane-1-carbonitrile is a chemical compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol It is characterized by the presence of an aminomethyl group attached to a cyclohexane ring, which also bears a carbonitrile group

Preparation Methods

The synthesis of 1-(Aminomethyl)cyclohexane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with formaldehyde and ammonium chloride to form 1-(aminomethyl)cyclohexanol, which is then dehydrated to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Aminomethyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Aminomethyl)cyclohexane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclohexane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(Aminomethyl)cyclohexane-1-carbonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its dual functional groups, which provide versatility in chemical reactions and applications.

Biological Activity

1-(Aminomethyl)cyclohexane-1-carbonitrile is an organic compound with a unique structure that includes a cyclohexane ring, an amino group, and a cyano group. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, driven by the biological activities associated with its functional groups.

Chemical Structure and Properties

The molecular formula of this compound is C8H14N2C_8H_{14}N_2. The presence of both the amine and cyano groups contributes to its reactivity and biological activity.

Key Features:

  • Amine Group: Known for its ability to interact with various biological targets.
  • Cyano Group: Imparts unique chemical properties that can influence biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against various bacterial strains, although specific data on this compound is limited.
  • Antioxidant Properties: Compounds with similar structures have shown antioxidant capabilities, which may extend to this compound as well.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential activity against bacterial strains
AntioxidantPossible antioxidant effects
CytotoxicityLimited data available; requires further study

Synthesis Methods

Several synthesis methods for this compound have been documented, allowing for the exploration of its biological properties.

Common Methods:

  • Cyclization Reactions: This compound can participate in cyclization, forming more complex cyclic structures which may enhance biological activity.

Case Studies

While direct case studies on this compound are sparse, related compounds have been investigated extensively:

Case Study 1: Antimicrobial Evaluation

In a study evaluating similar amine-containing compounds, researchers found significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound may exhibit comparable effects due to its structural similarities .

Case Study 2: Antioxidant Screening

Another study assessed the antioxidant capacity of various compounds using DPPH and ABTS assays. Compounds with similar functional groups demonstrated notable antioxidant properties, indicating that this compound could also possess such activities .

Properties

IUPAC Name

1-(aminomethyl)cyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c9-6-8(7-10)4-2-1-3-5-8/h1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXSRXFFVQUSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513267-68-9
Record name 1-(aminomethyl)cyclohexane-1-carbonitrile
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